

## An In-depth Technical Guide to 1-Adamantylthiourea: Synthesis, Structure, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**1-AdamantyIthiourea** and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the bulky, lipophilic adamantane cage into the thiourea scaffold imparts unique physicochemical properties, enhancing membrane permeability and facilitating interactions with biological targets. This technical guide provides a comprehensive overview of **1-AdamantyIthiourea**, focusing on its chemical identity, synthesis, and multifaceted biological applications, supported by experimental data and protocols.

# Core Data Chemical Identity and Structure

CAS Number: 25444-82-0

Molecular Formula: C11H18N2S

IUPAC Name: 1-(adamantan-1-yl)thiourea

Structure:



**Physicochemical Properties** 

Property	- Value	Reference
Molecular Weight	210.34 g/mol	PubChem CID: 796429
XLogP3	3.2	PubChem CID: 796429
Hydrogen Bond Donor Count	2	PubChem CID: 796429
Hydrogen Bond Acceptor Count	1	PubChem CID: 796429
Rotatable Bond Count	1	PubChem CID: 796429

### **Synthesis and Experimental Protocols**

The synthesis of **1-adamantylthiourea** and its derivatives is typically achieved through straightforward and efficient chemical reactions.

### General Synthesis of 1-(Adamantan-1-yl)-3-arylthioureas

A common synthetic route involves the reaction of 1-adamantylamine with various aryl isothiocyanates.

Experimental Protocol:



- Dissolve 1-adamantylamine in a suitable solvent, such as ethanol.
- Add an equimolar amount of the desired aryl isothiocyanate to the solution.
- Stir the reaction mixture at room temperature or with gentle heating.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the product often precipitates out of the solution.
- Collect the solid product by filtration, wash with a cold solvent, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(adamantan-1-yl)-3-arylthiourea derivatives.

## Synthesis of 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea

Experimental Protocol:

- A mixture of adamantane-1-carbonyl chloride (1 mmol), 4-amino-3,5-difluorophenol (1 mmol), and potassium thiocyanate (1 mmol) is prepared in ethanol (5 ml).[1]
- The reaction mixture is heated at 351 K for 30 minutes.
- The mixture is then allowed to cool to room temperature overnight, leading to the formation of a solid product.[1]
- The solid is filtered, washed, and recrystallized from ethanol to yield colorless crystals.[1]

#### **Biological Activities and Quantitative Data**

Derivatives of **1-adamantylthiourea** have been extensively studied for various biological activities.

#### **Antiviral Activity**



A series of 3-substituted **1-adamantylthiourea**s have demonstrated antiviral activity against the influenza A2/Asian/J305 virus.[2]

#### **Antimicrobial Activity**

Numerous adamantylthiourea derivatives exhibit significant antimicrobial properties against a range of pathogens.

Table 1: In Vitro Antimicrobial Activity of Adamantane-Isothiourea Derivatives (Minimum Inhibitory Concentration in  $\mu g/mL$ )



Compound	S. aureus	B. subtilis	E. coli	P. aeruginosa	C. albicans
7b	15	18	17	20	>500
7d	16	17	18	21	>500
7e	17	16	19	22	>500
Gentamicin	25	28	26	29	N/A
Ampicillin	27	30	28	31	N/A
Clotrimazole	N/A	N/A	N/A	N/A	24

Data

extracted

from a study

on

adamantane-

isothiourea

hybrid

derivatives.[3]

Compounds

7b, 7d, and

7e are 4-

arylmethyl

(Z)-N'-

(adamantan-

1-yl)-

morpholine-4-

carbothioimid

ates.[3]

#### **Anticancer Activity**

Adamantyl isothiourea derivatives have shown cytotoxic effects against various human tumor cell lines.

Table 2: In Vitro Cytotoxic Activity of Adamantyl Isothiourea Derivatives (IC<sub>50</sub> in μM)



Compound	Hep-G2 (Liver)	Hela (Cervical)	HCT-116 (Colorectal)
5	7.70	9.80	11.5
6	3.86	5.60	7.20
Doxorubicin	0.45	0.62	0.51

Data from a study on adamantane-linked isothiourea derivatives.[4] Compounds 5 and 6 are adamantyl isothiourea derivatives with a morpholine moiety.[4]

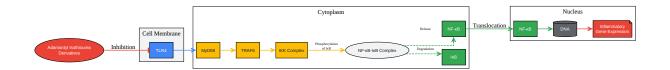
#### **Hypoglycemic Activity**

Certain adamantane-isothiourea hybrids have demonstrated potent in vivo oral hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats.[3]

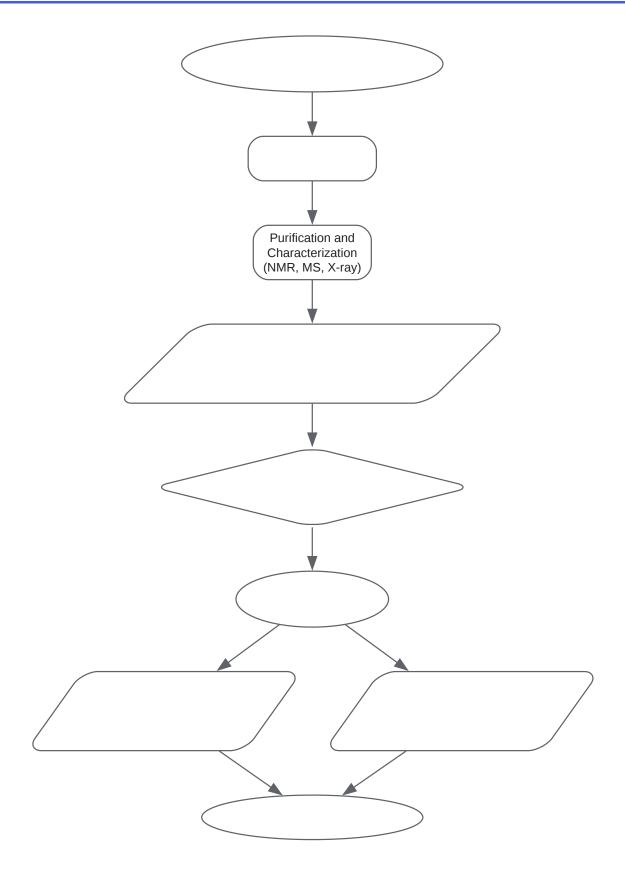
# Signaling Pathways and Mechanisms of Action Inhibition of TLR4-MyD88-NF-kB Signaling Pathway

Adamantane-linked isothiourea derivatives have been found to suppress the growth of experimental hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88)-Nuclear factor kappa B (NF-kB) signaling pathway.[4] This pathway is crucial in inflammation and cancer progression.









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#### References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Adamantylthiourea: Synthesis, Structure, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581452#1-adamantylthiourea-cas-number-and-structure]

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